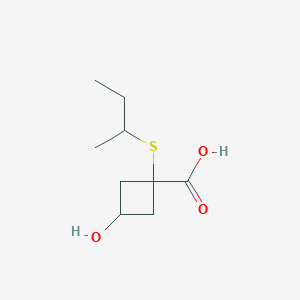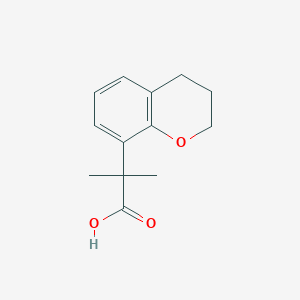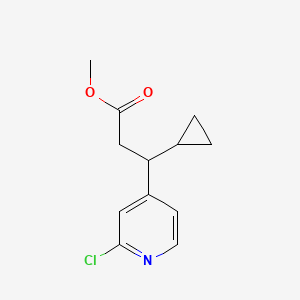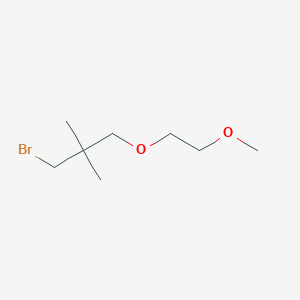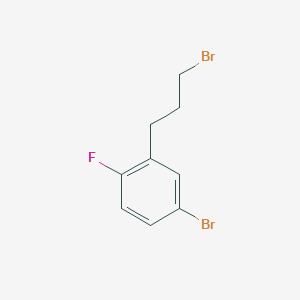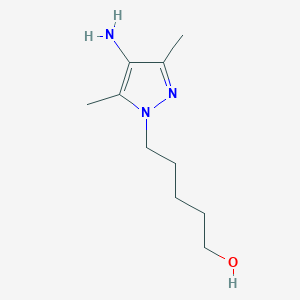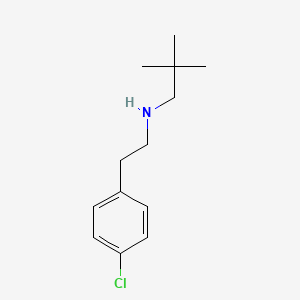
n-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chlorophenethyl group attached to a dimethylpropan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 4-chlorophenethylamine with 2,2-dimethylpropan-1-amine under controlled conditions. One common method involves the use of t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The reaction proceeds via α-lithiation of the side chain adjacent to the aryl ring, followed by trapping with electrophiles such as benzophenone or cyclohexanone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenethyl)-2,2-dimethylpropan-1-amine
- N-(4-Bromophenethyl)-2,2-dimethylpropan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the chlorophenethyl group, which imparts distinct chemical and biological properties. Compared to its methyl and bromophenethyl analogs, the chlorophenethyl derivative may exhibit different reactivity and interaction profiles with biological targets .
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-13(2,3)10-15-9-8-11-4-6-12(14)7-5-11/h4-7,15H,8-10H2,1-3H3 |
Clave InChI |
DKCVGVXTCAOJDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNCCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


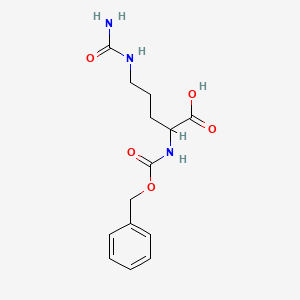
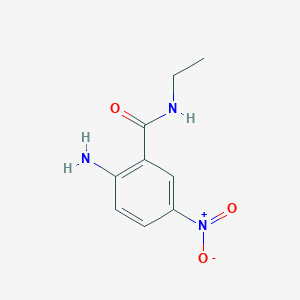
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
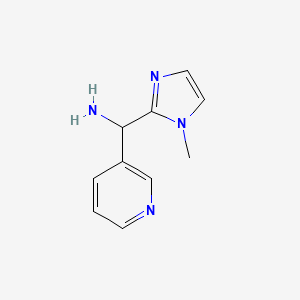
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
